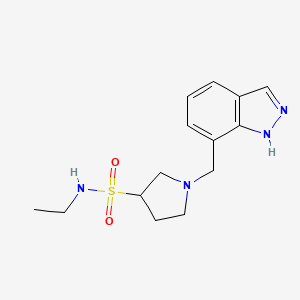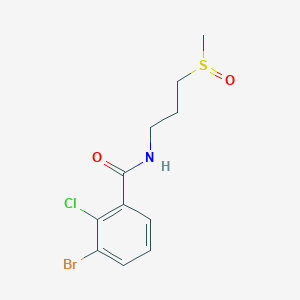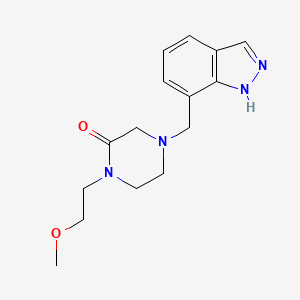![molecular formula C13H15BrClNO3 B7647399 3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B7647399.png)
3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide, also known as BOC-3-Bromo-2-Chlorobenzamide, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of benzamides and is widely used as a tool in various biological studies.
Mecanismo De Acción
3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide2-Chlorobenzamide inhibits the activity of PKC enzymes by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups to target proteins, which is necessary for the activation of PKC. As a result, the downstream signaling pathways that are regulated by PKC are disrupted, leading to various biological effects.
Biochemical and Physiological Effects:
3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide2-Chlorobenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide2-Chlorobenzamide has also been shown to inhibit the migration and invasion of cancer cells, which is important for the metastasis of cancer. Additionally, 3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide2-Chlorobenzamide has been shown to modulate the immune response by inhibiting the activation of T cells and the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide2-Chlorobenzamide is a useful tool for studying the role of PKC in various biological processes. It has several advantages, including high yield of synthesis, high potency, and selectivity for PKC. However, there are also some limitations to using 3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide2-Chlorobenzamide in lab experiments. One limitation is that it has poor solubility in water, which can make it difficult to use in some assays. Additionally, 3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide2-Chlorobenzamide is not suitable for use in vivo due to its poor pharmacokinetic properties.
Direcciones Futuras
There are several future directions for research involving 3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide2-Chlorobenzamide. One direction is to further investigate the mechanism of action of this compound and its effects on downstream signaling pathways. Another direction is to explore the use of 3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide2-Chlorobenzamide in combination with other drugs for the treatment of cancer. Additionally, there is potential for the development of more potent and selective inhibitors of PKC based on the structure of 3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide2-Chlorobenzamide.
Métodos De Síntesis
The synthesis of 3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide2-Chlorobenzamide involves the reaction of 3-bromo-2-chlorobenzoyl chloride with 4-hydroxyoxan-4-ylmethylamine. This reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography. The yield of the product is typically high, making it an efficient method for synthesizing 3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide2-Chlorobenzamide.
Aplicaciones Científicas De Investigación
3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide2-Chlorobenzamide is widely used as a tool in various biological studies. It has been shown to inhibit the activity of the protein kinase C (PKC) family of enzymes, which play an important role in cell signaling and regulation. This compound has been used to study the role of PKC in various biological processes such as cell proliferation, differentiation, and apoptosis. 3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide2-Chlorobenzamide has also been used to study the effects of PKC inhibition on cancer cells and has shown promising results in preclinical studies.
Propiedades
IUPAC Name |
3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO3/c14-10-3-1-2-9(11(10)15)12(17)16-8-13(18)4-6-19-7-5-13/h1-3,18H,4-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXKOBMUUHPAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=C(C(=CC=C2)Br)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-6-oxo-N-[4-(trifluoromethyl)pyridin-2-yl]pyridazine-3-carboxamide](/img/structure/B7647316.png)
![4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]thiadiazole](/img/structure/B7647340.png)
![(2R)-2-methoxy-N-[2-(1-methylimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B7647348.png)

![1-Methyl-4-[(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methyl]-2,3-dihydroquinoxaline](/img/structure/B7647363.png)


![1-(2-methoxyethyl)-4-[(3-phenyl-1H-pyrazol-5-yl)methyl]piperazin-2-one](/img/structure/B7647378.png)
![2-[4-[(5-Phenoxyfuran-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7647379.png)
![N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-propyloxane-4-carboxamide](/img/structure/B7647403.png)
![1-(2-Methoxyethyl)-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]piperazin-2-one](/img/structure/B7647408.png)
![[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea](/img/structure/B7647418.png)
![2-(1-Methylpyrazol-4-yl)-4-[(5-phenoxyfuran-2-yl)methyl]morpholine](/img/structure/B7647425.png)
